molecular formula C16H16N4O5 B2644961 7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 333752-27-5

7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2644961
CAS RN: 333752-27-5
M. Wt: 344.327
InChI Key: FKONUSNXFZJPEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the purine ring and the methoxyphenoxy methyl group. The purine ring is aromatic and relatively stable, but can undergo substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic purine ring and the ether group (in the methoxyphenoxy methyl group) could impact its solubility, melting point, and other physical properties .

Scientific Research Applications

Heterocyclic Compounds Synthesis

Researchers have explored the synthesis of heterocyclic compounds using methoxyphenyl derivatives as precursors or intermediates. For instance, the preparation of oxazolocoumarins and related heterocycles demonstrates the utility of methoxyphenyl derivatives in constructing complex molecules with potential biological activities (Nicolaides et al., 1993; Forfar et al., 1998). These synthetic routes offer insights into the chemical reactivity of such compounds, laying the groundwork for further pharmacological exploration.

Potential in Drug Design

The structural features of these compounds, including modifications at the methoxyphenoxy group, have been a subject of interest due to their implications in medicinal chemistry. For example, the development of practical approaches for the synthesis of 5-aza-isoguanines highlights the potential of using these chemical frameworks in drug design, especially as purine nucleoside analogues for anticancer agents (Junaid et al., 2019). This underscores the importance of structural modifications in enhancing biological activity and selectivity.

Antimicrobial and Antiviral Applications

Some derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, indicating their utility in developing new therapeutic agents. For example, triazole derivatives have shown promising antimicrobial properties, suggesting the potential of methoxyphenyl derivatives in combating microbial infections (Bektaş et al., 2007). Additionally, the synthesis of guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system for potential immunotherapeutic applications further demonstrates the broad spectrum of biological activities exhibited by these compounds (Kini et al., 1991).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that are purine derivatives work by interfering with the synthesis of DNA or RNA .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, given the importance of purine derivatives in biology and medicine .

properties

IUPAC Name

7-[(4-methoxyphenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-19-13-12(14(21)18-15(19)22)20-7-11(25-16(20)17-13)8-24-10-5-3-9(23-2)4-6-10/h3-6,11H,7-8H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKONUSNXFZJPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

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